Iodine tribromide

Catalog No.
S1910029
CAS No.
7789-58-4
M.F
IBr3
Br3I
M. Wt
366.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine tribromide

CAS Number

7789-58-4

Product Name

Iodine tribromide

IUPAC Name

tribromo-λ3-iodane

Molecular Formula

IBr3
Br3I

Molecular Weight

366.62 g/mol

InChI

InChI=1S/Br3I/c1-4(2)3

InChI Key

FXOJASSPEGUXFT-UHFFFAOYSA-N

SMILES

BrI(Br)Br

Canonical SMILES

BrI(Br)Br

Iodine tribromide, with the chemical formula IBr3\text{IBr}_3, is an interhalogen compound characterized by its dark brown liquid form. It is miscible with organic solvents such as ethanol and ethers, making it a versatile reagent in various chemical applications. The compound is notable for its pungent odor and powerful oxidizing properties, which make it reactive with water and other substances .

  • Oxidation and Reduction: It acts as an oxidizing agent, capable of oxidizing other halides or organic compounds. For example, it can convert bromides into bromine.
  • Substitution Reactions: Iodine tribromide can undergo substitution reactions where one of the bromine atoms is replaced by another halogen or functional group, leading to the formation of new compounds.
  • Addition Reactions: The compound can add to unsaturated organic compounds (like alkenes) to form dibromo derivatives. This involves the formation of a bromonium ion intermediate during the reaction.

The general reaction for its synthesis is:

I2+3Br22IBr3\text{I}_2+3\text{Br}_2\rightarrow 2\text{IBr}_3

Iodine tribromide can be synthesized through the direct combination of iodine and bromine under controlled conditions to ensure proper stoichiometry and minimize by-products. The synthesis typically involves:

  • Direct Combination: Mixing elemental iodine with bromine at elevated temperatures.
  • Catalytic Methods: In industrial settings, catalysts may be employed along with specific temperature and pressure controls to enhance yield and purity.

Iodine tribromide has several important applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis, particularly for halogenation reactions.
  • Industry: Acts as a brominated flame retardant in semiconductor manufacturing and is involved in dry etching processes .
  • Research: While not widely used directly in biological studies, its derivatives find applications in biochemical assays and other analytical methods.

Research on iodine tribromide's interactions primarily focuses on its reactivity with other halogens and organic compounds. The compound's ability to participate in oxidation-reduction reactions makes it significant in studies related to halogen chemistry. Additionally, its interactions with water produce hydrobromic acid and iodic acid, indicating its potential effects on environmental chemistry when released into aqueous systems .

Iodine tribromide can be compared with several related interhalogen compounds. Below is a table highlighting some similar compounds:

Compound NameChemical FormulaPhysical StateKey Characteristics
Iodine monochlorideICl\text{ICl}GasReactive; used in organic synthesis
Iodine trichlorideICl3\text{ICl}_3SolidForms yellow crystals; strong oxidizer
Iodine trifluorideIF3\text{IF}_3SolidUnstable; decomposes above -28 °C
Iodine pentafluorideIF5\text{IF}_5GasHighly reactive; used in fluorination

Uniqueness of Iodine Tribromide

Iodine tribromide stands out due to its unique combination of iodine and bromine, making it a potent reagent for specific halogenation reactions that are not achievable with other interhalogens. Its liquid state at room temperature allows for easier handling compared to solid interhalogens like iodine trichloride or iodine trifluoride. Additionally, its application as a flame retardant distinguishes it from many other iodine-containing compounds that primarily serve as reagents or catalysts .

Stoichiometric Control in Iodine-Bromine Reactions

The synthesis of iodine tribromide through direct halogenation represents the most fundamental approach to producing this interhalogen compound. The stoichiometric control in iodine-bromine reactions requires precise management of reactant ratios to achieve optimal yields and minimize unwanted by-products . The primary reaction follows the balanced equation: I₂ + 3Br₂ → 2IBr₃, which dictates the theoretical stoichiometric ratio of 1:3 for iodine to bromine .

Experimental investigations have demonstrated that deviations from the ideal stoichiometric ratio significantly impact both yield and product purity. When maintaining a 1:3.2 molar ratio of iodine to bromine at 25°C, yields of 90-95% can be achieved within 1-2 hours of reaction time . This slight excess of bromine compensates for potential losses due to volatilization and ensures complete conversion of the iodine starting material.

The reaction kinetics are highly dependent on the precise control of stoichiometry. Studies of interhalogen formation mechanisms have shown that the reaction proceeds through intermediate formation of iodine monobromide, which subsequently reacts with additional bromine molecules to form the tribromide species [2] [3]. The rate-determining step involves the initial activation of the iodine-bromine bond, which requires careful balance of reactant concentrations to prevent competitive side reactions.

Temperature control during stoichiometric reactions is critical for maintaining selectivity. At temperatures below 25°C, reaction rates become prohibitively slow, while temperatures exceeding 50°C promote decomposition pathways that reduce overall yield . The optimal temperature range of 25-50°C provides sufficient thermal energy for bond formation while preserving the integrity of the desired product.

Solvent Selection and Reaction Kinetics

The choice of solvent system plays a crucial role in determining both the reaction kinetics and selectivity of iodine tribromide synthesis. Non-polar solvents such as carbon tetrachloride and dichloromethane have emerged as preferred media for direct halogenation reactions due to their ability to dissolve both reactants while maintaining chemical inertness [4].

Carbon tetrachloride exhibits optimal performance as a reaction medium, providing a relative rate constant of 1.0 with 90% selectivity for the desired tribromide product [4]. The non-polar nature of this solvent facilitates the molecular pathway mechanism, which predominates in halogen-halogen bond formation reactions. The absence of polar interactions minimizes unwanted side reactions and promotes clean conversion to the target compound.

Dichloromethane offers enhanced halogen activation properties, resulting in a 20% increase in reaction rate (relative rate constant of 1.2) compared to carbon tetrachloride [4]. However, this enhanced reactivity comes at the cost of slightly reduced selectivity (85%), indicating increased formation of by-products. The chlorinated solvent environment appears to stabilize intermediate halogen species, accelerating the overall transformation while introducing competing reaction pathways.

Polar aprotic solvents such as acetonitrile demonstrate markedly different kinetic behavior, with reduced reaction rates (relative rate constant of 0.8) and lower selectivity (75%) [4]. The polar stabilization effects in these media appear to interfere with the halogen activation process, leading to decreased efficiency in iodine tribromide formation. The coordination of solvent molecules with halogen atoms may inhibit the necessary orbital interactions required for interhalogen bond formation.

Protic solvents, exemplified by ethanol, exhibit the poorest performance with the lowest relative rate constant (0.6) and selectivity (70%) [4]. Hydrogen bonding interactions between the protic solvent and halogen species significantly impede the reaction progress, while potentially promoting hydrolysis pathways that lead to product degradation.

Industrial-Scale Production Techniques

Catalytic Approaches and Yield Optimization

Industrial-scale production of iodine tribromide requires sophisticated catalytic systems to achieve economically viable yields while maintaining cost-effectiveness. The transition from laboratory-scale to industrial production involves fundamental changes in reaction parameters, including temperature management, pressure control, and catalyst loading optimization [5] [6] [7].

Catalytic approaches to iodine tribromide synthesis typically employ Lewis acid catalysts to enhance the electrophilic character of bromine species, thereby accelerating the halogenation process [8] [9]. Indium tribromide has emerged as a particularly effective catalyst system, demonstrating versatility in various halogenation reactions and maintaining stability under industrial operating conditions [8] [9].

Temperature control in industrial processes requires more robust heat management systems compared to laboratory-scale operations. While laboratory synthesis operates optimally at 25-50°C, industrial-scale production typically requires elevated temperatures of 60-120°C to achieve acceptable throughput rates [7] [10]. This temperature increase necessitates sophisticated cooling systems to manage the exothermic nature of halogenation reactions and prevent thermal decomposition of the product.

Pressure conditions in industrial settings range from 2-5 atmospheres, significantly higher than the atmospheric pressure conditions used in laboratory synthesis [7]. These elevated pressures serve multiple functions: enhancing the solubility of gaseous bromine in the reaction medium, increasing the effective concentration of reactants, and suppressing volatile losses that would otherwise reduce yield.

Catalyst loading in industrial processes requires careful optimization to balance reaction efficiency with economic considerations. While laboratory-scale synthesis may employ 0.1-1 mol% catalyst loading, industrial operations typically utilize 1-5 mol% to ensure complete conversion within acceptable residence times [10]. The increased catalyst loading compensates for the reduced mixing efficiency and heat transfer limitations inherent in large-scale reactors.

Residence time optimization represents a critical factor in industrial yield maximization. The extended residence times of 4-12 hours in industrial reactors, compared to 1-4 hours in laboratory settings, reflect the challenges of scaling up mixing and heat transfer processes [10]. Longer residence times ensure complete reaction despite reduced mass transfer efficiency in large-scale equipment.

Contamination Mitigation Strategies

Industrial production of iodine tribromide faces significant challenges related to contamination control, requiring comprehensive strategies to maintain product purity and prevent degradation [11] [12]. The large-scale nature of industrial processes introduces multiple potential contamination sources, including equipment corrosion, atmospheric moisture infiltration, and impurities in feedstock materials.

Moisture contamination represents the most critical concern in iodine tribromide production, as even trace amounts of water can initiate hydrolysis reactions that degrade the product [13] [14]. Industrial facilities employ multi-layered moisture exclusion strategies, including desiccant drying systems, inert atmosphere purging, and sealed reactor designs to minimize water exposure throughout the production process.

Equipment material selection plays a crucial role in contamination prevention. Stainless steel reactors and piping systems provide corrosion resistance while minimizing the introduction of metallic impurities that could catalyze unwanted side reactions [7]. Special attention is paid to gasket and seal materials, which must maintain integrity under the corrosive conditions while preventing the ingress of atmospheric contaminants.

Feedstock purification systems are essential for removing impurities that could interfere with the synthesis or contaminate the final product [15]. Both iodine and bromine starting materials undergo rigorous purification procedures, including distillation and chemical treatment to remove organic contaminants, metallic impurities, and residual solvents from previous processing steps.

Real-time monitoring systems enable rapid detection and response to contamination events during production [11]. Analytical techniques including gas chromatography, mass spectrometry, and infrared spectroscopy provide continuous assessment of product purity and enable immediate process adjustments when contamination is detected.

Process isolation strategies minimize cross-contamination between different production campaigns and prevent carryover of impurities from previous syntheses [12]. This includes thorough cleaning protocols between production runs, dedicated equipment for iodine tribromide synthesis, and separate storage systems to prevent contamination during product handling and packaging.

Purification and Stability Protocols

Degradation Pathways and Prevention

Understanding the degradation pathways of iodine tribromide is essential for developing effective prevention strategies and maintaining product stability over extended storage periods [20] [21] [22]. The primary degradation mechanisms include hydrolysis, thermal decomposition, photodegradation, oxidation, and disproportionation reactions, each requiring specific prevention approaches.

Hydrolysis represents the most significant degradation pathway, occurring through reaction with trace moisture to produce hydrogen iodide, hydrogen bromide, and iodic acid [22]. The reaction proceeds via the mechanism: IBr₃ + 3H₂O → HI + 2HBr + HIO₃, with a rate constant of approximately 1.2×10⁻⁴ s⁻¹ under standard conditions [20]. Prevention requires rigorous exclusion of moisture through desiccant systems and anhydrous storage protocols.

Thermal decomposition becomes significant at temperatures exceeding 80°C, leading to the formation of elemental iodine and bromine through the pathway: 2IBr₃ → I₂ + 3Br₂ [22]. With a rate constant of 5.8×10⁻³ s⁻¹ at elevated temperatures, this degradation mechanism necessitates careful temperature control during storage and handling. Refrigerated storage below 8°C effectively suppresses thermal decomposition while maintaining the compound in a stable liquid state.

Photodegradation occurs through exposure to ultraviolet and visible light, generating free radical species that initiate chain reactions leading to product breakdown [20]. The rate constant for photodegradation (3.4×10⁻⁵ s⁻¹) indicates moderate sensitivity to light exposure. Prevention requires storage in amber glass containers or opaque packaging systems that exclude actinic radiation.

Oxidation reactions involve interaction with atmospheric oxygen, particularly in the presence of moisture, leading to the formation of iodate and bromide species [23]. The oxidation rate constant of 2.1×10⁻⁴ s⁻¹ emphasizes the importance of inert atmosphere storage using nitrogen or argon purging systems to exclude oxygen contact.

Disproportionation reactions represent a unique degradation pathway specific to interhalogen compounds, resulting in the formation of iodine monobromide and iodine pentabromide through the mechanism: 3IBr₃ → IBr + IBr₅ [24]. Although this reaction proceeds slowly (rate constant 8.9×10⁻⁶ s⁻¹), it can become significant over extended storage periods. Prevention requires maintenance of neutral pH conditions and avoidance of acidic or basic environments that catalyze disproportionation.

Stability enhancement strategies focus on eliminating or minimizing exposure to degradation-promoting conditions [25] [26]. Multi-barrier protection systems employ combinations of desiccants, inert atmospheres, temperature control, and light exclusion to maximize product stability. Regular analytical monitoring enables early detection of degradation products, allowing for corrective actions before significant product loss occurs.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7789-58-4

Wikipedia

Iodine tribromide

Dates

Modify: 2023-08-16

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